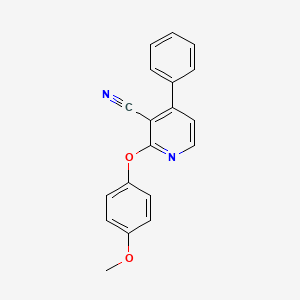
2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile, also known as MPPN, is a chemical compound that has been the subject of significant scientific research in recent years. MPPN is a member of the nicotinonitrile family of compounds, which have been shown to have a range of potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways within cancer cells. 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has been shown to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival. 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has also been shown to have anti-inflammatory effects. Studies have shown that 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has also been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile is that it is readily available for research purposes and has been well-documented in the scientific literature. However, there are also limitations to its use in lab experiments. 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile is a relatively new compound, and its safety profile has not been fully established. Additionally, the mechanism of action of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are a number of potential future directions for research on 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile. One area of research could focus on the development of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile analogs with improved anti-cancer and anti-inflammatory properties. Another area of research could focus on the potential use of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile in combination with other anti-cancer agents to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile involves a series of steps, including the reaction of 4-methoxyphenol with 4-bromobenzonitrile to form 4-methoxyphenyl 4-bromobenzyl ether. This intermediate is then reacted with 2-bromo-4-phenylpyridine to form the final product, 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile. The synthesis of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has been well-documented in the scientific literature, and the compound is readily available for research purposes.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has been the subject of significant scientific research, with a range of potential therapeutic applications. One area of research has focused on the potential use of 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile as an anti-cancer agent. Studies have shown that 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has anti-proliferative effects on a range of cancer cell lines, including breast, lung, and colon cancer. 2-(4-Methoxyphenoxy)-4-phenylnicotinonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-4-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-22-15-7-9-16(10-8-15)23-19-18(13-20)17(11-12-21-19)14-5-3-2-4-6-14/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCBYUPGMLGUDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=CC(=C2C#N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)-4-phenylpyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

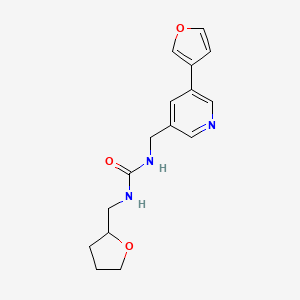
![N-[2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2400201.png)
![N-isobutyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2400203.png)
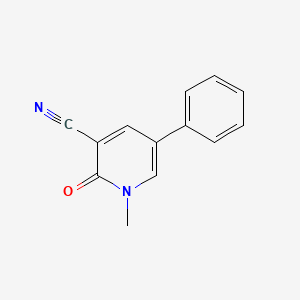
![4-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2400206.png)
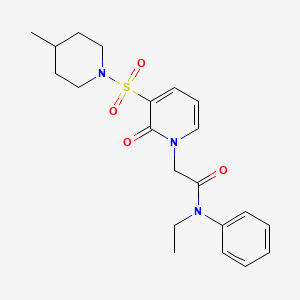
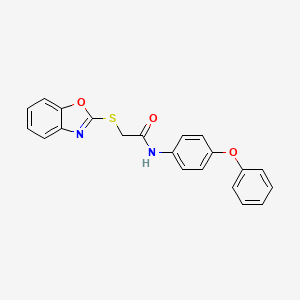
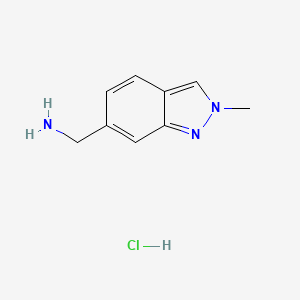
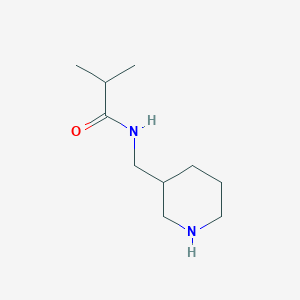
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2400212.png)
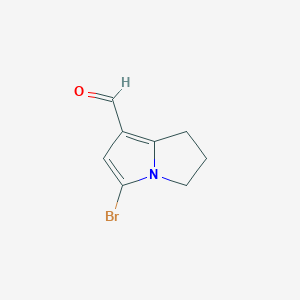
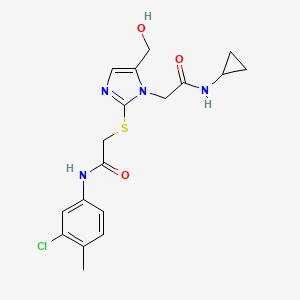
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2400217.png)
![4-isopropoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2400219.png)